Product packaging for Methyl 2-(2-bromophenyl)acetate(Cat. No.:CAS No. 57486-69-8)

Methyl 2-(2-bromophenyl)acetate

Cat. No.: B057229
CAS No.: 57486-69-8
M. Wt: 229.07 g/mol
InChI Key: AMVCFIFDMKEIRE-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis

The primary significance of Methyl 2-(2-bromophenyl)acetate (B8456191) in modern organic synthesis lies in its function as a readily available starting material or key intermediate. The presence of the bromine atom on the phenyl ring and the ester functionality allows for a range of chemical modifications. Synthetic chemists utilize it as a scaffold to introduce the 2-(methoxycarbonylmethyl)phenyl moiety into larger molecules.

A notable application is its use as a reagent in the synthesis of specific chemical entities for research purposes. For instance, it is employed in the preparation of 2,3,3a,12b-Tetradehydro Asenapine. chemicalbook.com This highlights its role as a crucial building block, enabling the assembly of complex heterocyclic structures that are often the targets of synthetic campaigns. The synthesis typically involves a series of reactions where the structural features of Methyl 2-(2-bromophenyl)acetate are incorporated into the final product's framework. One general synthetic route to obtain this compound itself involves the refluxing of 2-bromophenylacetic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. chemicalbook.com

Interdisciplinary Research Relevance

The importance of this compound extends beyond pure synthesis into interdisciplinary fields, most notably medicinal chemistry and pharmacology. This relevance is indirect, stemming from the biological activity of the compounds it helps to create.

The synthesis of 2,3,3a,12b-Tetradehydro Asenapine from this compound serves as a prime example. chemicalbook.com This synthesized molecule is a degradation product of Asenapine, an antipsychotic drug. chemicalbook.com Asenapine functions as an antagonist for both serotonin (B10506) (5-HT₂) and dopamine (B1211576) (D₂) receptors and is structurally related to the antidepressant Mianserin. chemicalbook.com The ability to synthesize degradation products and related compounds is crucial for pharmaceutical research. These synthesized standards are used in analytical chemistry to study the stability and metabolic fate of the parent drug, which are critical aspects of drug development and regulatory assessment. Therefore, the utility of this compound in creating such specific molecules demonstrates its value in bridging synthetic chemistry with pharmacological and analytical sciences.

Scope of Current Academic Investigations

Current academic investigations involving this compound and structurally similar compounds are focused on leveraging them for targeted synthetic goals and conducting detailed physicochemical characterizations. The use of this compound to synthesize a specific degradation product of the antipsychotic drug Asenapine is a clear indicator of its role in contemporary pharmaceutical analysis research. chemicalbook.com Such studies are vital for understanding drug stability and metabolism.

Furthermore, broader research trends in this area involve the detailed structural analysis of derivatives. For example, recent studies on related bromophenyl-containing esters have focused on crystal structure elucidation and Hirshfeld surface analysis to understand intramolecular and intermolecular interactions. iucr.org These fundamental investigations into the solid-state behavior and non-covalent interactions of molecules containing the bromophenyl group provide deeper insight into their chemical and physical properties, which can inform their future application in materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B057229 Methyl 2-(2-bromophenyl)acetate CAS No. 57486-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVCFIFDMKEIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429055
Record name methyl 2-(2-bromophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57486-69-8
Record name methyl 2-(2-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(2-bromophenyl)acetate
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Synthetic Methodologies for Methyl 2 2 Bromophenyl Acetate

Established Synthetic Routes

The synthesis of Methyl 2-(2-bromophenyl)acetate (B8456191) is most commonly achieved through the direct esterification of 2-(2-bromophenyl)acetic acid with methanol (B129727). This method, known as the Fischer-Speier esterification, is a well-documented and reliable process. wvu.eduwikipedia.org

Fischer Esterification Approaches

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol, producing an ester and water. wvu.eduwikipedia.org The reaction is reversible, and its efficiency is often dictated by strategies to shift the equilibrium towards the product side. libretexts.org

The direct reaction of 2-(2-bromophenyl)acetic acid with methanol in the presence of a strong acid catalyst is a primary method for the synthesis of Methyl 2-(2-bromophenyl)acetate. chemicalbook.com A typical laboratory-scale procedure involves refluxing a solution of the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the methanol oxygen atom leads to a tetrahedral intermediate. After a series of proton transfers and the elimination of a water molecule, the final ester product is formed. wikipedia.orgorganic-chemistry.org

One documented procedure specifies refluxing a solution of 2-(2-bromophenyl)acetic acid (referred to as S4a in the study, though the 'a' likely denotes a specific substrate in a larger series) and a catalytic amount of concentrated sulfuric acid in methanol for 30 minutes. chemicalbook.com This process yielded this compound as a clear oil with a near-quantitative yield of 99%. chemicalbook.com

Table 1: Representative Fischer Esterification of 2-(2-bromophenyl)acetic acid

Reactant 1 Reactant 2 Catalyst Reaction Time Yield Reference

To maximize the yield and efficiency of the Fischer esterification for this compound production, several process parameters can be optimized. chemicalbook.com These optimizations are crucial for transitioning from laboratory-scale preparations to more demanding industrial applications.

The choice and concentration of the acid catalyst are paramount. Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are commonly used. wikipedia.orgorganic-chemistry.org The catalyst's role is to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. organic-chemistry.org While effective, the concentration of the catalyst must be carefully controlled. Insufficient catalyst will result in a slow reaction, while excessive amounts can lead to side reactions and complicate purification. Studies on similar esterifications have shown that catalyst concentration is a significant factor in maximizing conversion. uctm.edu

According to Le Chatelier's principle, the reversible nature of the Fischer esterification can be influenced by adjusting the concentration of reactants or removing products. libretexts.org A common and effective strategy is to use a large excess of the alcohol, in this case, methanol. libretexts.orgmasterorganicchemistry.com This shifts the equilibrium towards the formation of the ester. In the synthesis of this compound, methanol often serves as both the reactant and the solvent, ensuring a significant molar excess. chemicalbook.com

The removal of water, the by-product of the reaction, is another critical factor for driving the reaction to completion. wikipedia.orglibretexts.org Performing the reaction under anhydrous conditions, for instance by using anhydrous methanol and drying the 2-(2-bromophenyl)acetic acid, can significantly improve the yield. For larger scale operations, techniques like azeotropic distillation with a non-polar co-solvent (e.g., toluene) using a Dean-Stark apparatus can be employed to continuously remove water. wikipedia.org

Table 2: Key Optimization Parameters for Fischer Esterification

Parameter Strategy Rationale
Catalyst Use of strong Brønsted acids (e.g., H₂SO₄) Activates the carboxylic acid for nucleophilic attack. organic-chemistry.org
Reactant Stoichiometry Large excess of methanol Shifts equilibrium towards product formation. libretexts.orgmasterorganicchemistry.com
Water Removal Anhydrous conditions, azeotropic distillation Shifts equilibrium towards product formation by removing a byproduct. wikipedia.orglibretexts.org

| Temperature | Reflux | Increases reaction rate. |

The Fischer esterification is a robust and cost-effective method, making it highly suitable for the large-scale industrial synthesis of esters like this compound. masterorganicchemistry.com The raw materials, 2-(2-bromophenyl)acetic acid and methanol, are readily available, and the process itself is relatively straightforward. For industrial production, batch reactors are commonly used. uctm.edu

Key considerations for industrial scale-up include efficient heat transfer, effective agitation to ensure homogeneity, and robust materials of construction to withstand the corrosive nature of the acidic reaction mixture. The work-up procedure, which on a lab scale involves extraction and evaporation, would be adapted for large-scale operations to include steps like neutralization of the acid catalyst, phase separation, and distillation to isolate the pure product. chemicalbook.com The high yields reported for this reaction under optimized conditions suggest its economic viability for industrial production. chemicalbook.com

Process Optimization for Enhanced Efficiency and Yield

Emerging Green Chemistry Approaches to Synthesis

In response to the growing demand for sustainable chemical manufacturing, significant efforts have been directed towards the development of green synthetic routes for this compound. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods.

Development of Environmentally Benign Synthetic Protocols

A primary focus in the green synthesis of this compound is the replacement of conventional homogeneous acid catalysts, such as sulfuric acid, with solid, reusable alternatives. These heterogeneous catalysts simplify product purification, reduce corrosive waste streams, and are often more environmentally friendly.

One promising approach involves the use of solid acid catalysts for the esterification of 2-bromophenylacetic acid with methanol. Research on the esterification of the related phenylacetic acid has demonstrated the effectiveness of metal-cation-exchanged montmorillonite (B579905) nanoclays. nih.govnih.gov These materials possess strong Brønsted acid sites necessary for catalysis and can be easily recovered and recycled, making the process more economical and sustainable. nih.gov The mechanism involves the protonation of the carboxylic acid at the Brønsted acid sites, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate, which then eliminates water to yield the ester. nih.gov Solvent-free conditions for such esterifications, which further enhance the green credentials of the synthesis by reducing solvent waste, have also been explored. gcsu.edu

The development of these protocols aligns with the principles of green chemistry by offering operational simplicity, high yields, and the use of recyclable, non-corrosive catalysts. nih.gov

Catalytic Systems in Green Synthesis

The choice of catalyst is pivotal in developing green synthetic methodologies. For the esterification of (halo)phenylacetic acids, a variety of solid acid catalysts are being investigated to replace traditional mineral acids.

Table 1: Comparison of Catalytic Systems for Esterification

Catalyst TypeExampleKey AdvantagesRelevant Findings
Solid Acid Catalysts Metal-cation-exchanged montmorillonite nanoclay nih.govnih.govReusable, non-corrosive, easy separationHigh catalytic activity in the esterification of phenylacetic acid, suggesting applicability to its bromo-derivative. nih.govnih.gov
Polymeric Resins (e.g., Amberlyst-15) gcsu.eduresearchgate.netHigh thermal stability, well-defined porous structureEffective for a range of esterification reactions, including those with bulky alcohols and under solvent-free conditions. gcsu.eduresearchgate.net
Heteropolyacids capes.gov.brHigh acidity, can be used in homogeneous or heterogeneous systemsShow significantly higher intrinsic catalytic activity than conventional solid acids in esterification reactions. capes.gov.br
Zinc(II) salts nih.govEffective, recyclable, allows for homogeneous catalysis with heterogeneous recoveryThe catalyst can be recovered by filtration and reused multiple times without loss of activity. nih.gov

The use of these catalytic systems not only reduces the environmental impact but can also lead to improved process efficiency and selectivity. The ability to operate under milder conditions and with simplified work-up procedures are significant advantages of these emerging catalytic approaches.

Microwave-Assisted Syntheses for Related Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is particularly well-suited for green chemistry as it can significantly reduce energy consumption. rsc.org

While a specific microwave-assisted synthesis for this compound is not extensively documented in readily available literature, the successful application of this technology to the esterification of other carboxylic acids suggests its high potential. capes.gov.brchemicalbook.com For instance, the microwave-assisted esterification of various aryl and alkyl carboxylic acids has been efficiently achieved using catalysts like N-fluorobenzenesulfonimide, demonstrating significant reductions in reaction time. capes.gov.br Furthermore, catalyst-free microwave-assisted synthesis of other heterocyclic compounds has been reported, highlighting the potential for developing even greener protocols. organic-chemistry.org

The key benefits of microwave irradiation in these syntheses include rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating, leading to enhanced reaction rates and often cleaner reaction profiles.

Alternative Synthetic Strategies

Beyond the optimization of existing esterification methods, alternative synthetic strategies are being explored to provide novel pathways to this compound and its derivatives. These strategies often involve transition metal-catalyzed reactions that allow for the construction of the target molecule from different starting materials.

Cyclization Reactions Involving Haloesters

This compound and similar haloesters are valuable precursors in intramolecular cyclization reactions to form heterocyclic compounds, which are important structural motifs in many biologically active molecules. One of the most significant applications is the synthesis of oxindoles.

The intramolecular cyclization of N-substituted 2-haloanilides, which can be conceptually derived from the amidation of compounds like this compound, is a common strategy. These reactions typically proceed via the formation of a new carbon-carbon or carbon-heteroatom bond, leading to the construction of the five-membered lactam ring of the oxindole (B195798) core.

Nickel-Catalyzed Cyclization Processes

Nickel catalysis has gained prominence as a more economical and sustainable alternative to palladium catalysis for a variety of cross-coupling and cyclization reactions. Nickel catalysts have been successfully employed in the intramolecular cyclization of aryl halides to form various heterocyclic structures, including indolines and oxindoles. unibo.it

In the context of synthesizing oxindoles from precursors related to this compound, nickel-catalyzed intramolecular arylcyanation has been developed. ijprt.org This method allows for the synthesis of 3,3-disubstituted oxindoles and features a bench-stable precatalyst system. The mechanism of such nickel-catalyzed reactions often involves the oxidative addition of the aryl halide to a Ni(0) species, followed by intramolecular insertion and reductive elimination. nih.gov More recent studies suggest the involvement of Ni(I) and Ni(III) intermediates in some catalytic cycles. nih.govrsc.org

Table 2: Nickel-Catalyzed Cyclization for Oxindole Synthesis

Reaction TypeSubstrate TypeCatalyst SystemKey Features
Intramolecular Arylcyanation N-substituted 2-halo-N-(cyanomethyl)anilidesNi(cod)2/dcyptEconomical alternative to palladium, good functional group tolerance. ijprt.org
Reductive Heck Cyclization Tethered aryl chloridesNi(OAc)2/LigandProvides access to substituted indolines with high enantioselectivity. unibo.it
Domino Annulation Coupling N-(2-bromophenyl)-N-methylmethacrylamideNi(COD)2/LigandAllows for the construction of oxindoles with newly formed C-X bonds.

These nickel-catalyzed methodologies represent a significant advancement in the synthesis of complex molecules from haloester precursors, offering a powerful tool for medicinal and materials chemistry.

Chemical Reactivity and Advanced Transformational Pathways of Methyl 2 2 Bromophenyl Acetate

Methyl 2-(2-bromophenyl)acetate (B8456191) is a versatile organic compound whose reactivity is dominated by its two primary functional groups: the methyl ester and the aryl bromide. These sites allow for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Its reactivity profile encompasses modifications of the ester group and reactions leveraging the carbon-bromine bond for the formation of new carbon-carbon linkages.

Applications in Complex Organic Synthesis and Medicinal Chemistry

Intermediate for Complex Organic Molecules

Methyl 2-(2-bromophenyl)acetate (B8456191) serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility stems from the ability to selectively modify both the aromatic ring and the acetate (B1210297) side chain. The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This allows for the introduction of diverse substituents onto the phenyl ring, leading to the assembly of highly functionalized and intricate molecular frameworks. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing further avenues for molecular elaboration.

Precursor in Pharmaceutical Development

The value of Methyl 2-(2-bromophenyl)acetate extends significantly into the field of medicinal chemistry, where it functions as a key precursor in the development of new drugs.

This compound is a recognized starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemicalbook.com Its structural features are incorporated into the final drug molecule, often contributing to the API's ability to interact with its biological target. The synthesis of complex APIs frequently involves multi-step sequences, and the use of pre-functionalized building blocks like this compound can streamline the process, making it more efficient and cost-effective.

A notable application of this compound is its use as a reagent in the synthesis of precursors for the atypical antipsychotic drug, Asenapine. chemicalbook.com Asenapine is used to treat schizophrenia and bipolar disorder. nih.gov this compound is specifically used in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, which is a degradation product of Asenapine. chemicalbook.com This underscores the importance of this chemical in the synthetic pathways leading to complex neuroactive compounds.

While direct synthesis of specific analgesics and anti-inflammatory agents from this compound is not extensively documented in the provided results, the structural motif of a substituted phenylacetic acid is common in many nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, the related compound Bromfenac, a potent analgesic and anti-inflammatory agent, is a brominated benzoylphenylacetic acid derivative. nih.gov Another related compound, Methyl 2-(3-bromophenyl)acetate, is used to synthesize the methyl ester derivative of (R)-Flurbiprofen, a nonsteroidal anti-inflammatory drug. pharmaffiliates.com The structural similarity suggests that this compound is a valuable building block for creating libraries of compounds to be screened for analgesic and anti-inflammatory activity.

Utilization in Enzyme Mechanism Studies

The reactivity of the ester and the potential for the bromo group to act as a leaving group or participate in specific interactions make compounds like this compound useful tools for biochemists. While specific studies utilizing this exact compound in enzyme mechanism studies were not detailed in the search results, related bromo-substituted compounds are often employed as mechanism-based inhibitors or probes to study enzyme active sites. The bromine atom can act as a handle for affinity labeling or as a site for enzymatic transformation, providing insights into the catalytic mechanisms of enzymes.

Structure-Activity Relationship (SAR) Investigations of Related Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgwikipedia.org By systematically modifying the structure of a lead compound and observing the effects on its potency and selectivity, chemists can design more effective drugs. drugdesign.org this compound and its derivatives are valuable in SAR studies. The bromine atom can be replaced with other halogens or functional groups, and the ester can be modified to explore how these changes impact biological activity. drugdesign.org This systematic approach allows researchers to build a comprehensive understanding of the SAR for a particular class of compounds, guiding the design of new molecules with improved therapeutic profiles.

Potential in Agrochemical Synthesis (Related Compounds)

While direct applications of this compound in the agrochemical industry are not extensively documented in publicly available research, the core structure of bromophenyl acetates and their derivatives serves as a crucial scaffold for the synthesis of various potent agrochemicals, particularly fungicides. The reactivity of the brominated phenyl ring and the ester group allows for the construction of complex molecules with significant biological activity against plant pathogens.

Research into related compounds demonstrates the utility of the bromophenyl moiety in developing new fungicidal agents. For instance, derivatives of β-methoxyacrylate, a class of fungicides inspired by the natural compound Strobilurin A, have been synthesized and show significant promise. researchgate.net These synthetic fungicides, known as strobilurins, are highly effective and widely used in agriculture. The synthesis of strobilurin analogues often involves building blocks that share structural similarities with this compound.

One area of research has focused on synthesizing Methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate derivatives. researchgate.net These compounds incorporate a phenyl acetate backbone and have shown fungicidal activity. A preliminary in vitro bioassay of certain synthesized derivatives indicated excellent fungicidal activity against Rhizoctonia solani, marking them as potential lead compounds for the development of novel fungicides. researchgate.net

Furthermore, the synthesis of compounds like 2-(4-bromophenyl carbamoyl)phenyl acetate has been explored for its antifungal properties. researchgate.net This compound demonstrated good antifungal activity against two significant plant pathogenic fungi, Sclerotinia sclerotiorum and Botrytis cinerea, with median effective concentrations (EC50) of 8.6 mg L-1 and 1.8 mg L-1, respectively. researchgate.net

Another related area of investigation involves the synthesis of acetohydrazide derivatives containing a bromophenyl group. A series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides were prepared and evaluated for their antifungal activity. researchgate.net Several of these compounds exhibited promising results when tested against various fungal strains. researchgate.net

These examples underscore the potential of the bromophenyl acetate scaffold as a versatile starting point for creating new agrochemicals. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse functional groups and the generation of large libraries of compounds for biological screening. The ester functionality can also be readily modified, contributing to the structural diversity and potential bioactivity of the resulting molecules. The development of these related compounds highlights a promising avenue for future research into the agrochemical applications of this compound and its analogues.

Table of Research Findings on Related Agrochemical Compounds

Compound Class/DerivativeTarget Pathogen(s)Key FindingsReference
Methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate DerivativesRhizoctonia solaniDisplayed excellent fungicidal activity in preliminary in vitro bioassays, identifying them as potential lead compounds. researchgate.net
2-(4-Bromophenyl carbamoyl)phenyl acetateSclerotinia sclerotiorum, Botrytis cinereaShowed good antifungal activity with EC50 values of 8.6 mg L-1 and 1.8 mg L-1, respectively. researchgate.net
N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazidesVarious fungal strainsCertain derivatives demonstrated good anti-fungal activity in screening studies. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for assessing the purity of volatile compounds like Methyl 2-(2-bromophenyl)acetate (B8456191). nih.gov In this technique, the gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer. researchgate.netscispace.com A certificate of analysis for this compound shows that gas chromatography can determine purity levels as high as 99.97%. chemscene.com

The mass spectrometer provides a mass spectrum for the pure compound, which serves as a chemical fingerprint. A key feature in the mass spectrum of Methyl 2-(2-bromophenyl)acetate is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is characteristic of a compound containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The expected molecular weight is approximately 229.07 g/mol . nih.gov

Fragment IonExpected m/zDescription
[C₉H₉BrO₂]⁺228/230Molecular Ion (M⁺) showing bromine isotope pattern
[C₈H₆Br]⁺169/171Loss of carbomethoxy group (-COOCH₃)
[C₇H₆Br]⁺155/157Loss of ester and methylene (B1212753) group
[C₆H₅]⁺77Phenyl group

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing less volatile or thermally fragile molecules, often in the context of reaction monitoring when coupled with liquid chromatography (LC-MS). acs.orgresearchgate.net While GC-MS is standard for the final, purified product, ESI-MS could be used to analyze reaction mixtures containing this compound or its derivatives. nih.gov This method typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. uni.lu For this compound, this would result in prominent ions at m/z 229/231 for [M+H]⁺ and 251/253 for [M+Na]⁺, again showing the characteristic bromine isotopic pattern.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method is fundamental in unequivocally determining molecular structures, offering detailed insights into bond lengths, bond angles, and stereochemistry. In the context of this compound and related synthetic pathways, X-ray crystallography serves several critical functions.

Characterization of Key Intermediates

In multi-step syntheses involving or producing derivatives of this compound, identifying the structure of intermediate compounds is crucial for understanding the reaction's progression. X-ray crystallography provides unambiguous structural determination of these transient species, provided they can be isolated as suitable single crystals. nih.gov

For instance, in complex reactions, unexpected intermediates can form, and their precise characterization is essential. Research on the synthesis of imidazole (B134444) derivatives has shown that X-ray crystallography was used to identify the structures of key products, which in turn clarified the roles of the preceding intermediates in the reaction cascade. acs.org Similarly, the crystal structures of various substituted phenylacetate (B1230308) derivatives have been successfully determined, providing a reference for the types of intermolecular interactions and packing that can be expected. researchgate.net This definitive structural data for intermediates is vital for optimizing reaction conditions and guiding the synthetic strategy.

ParameterExample Value (from related structures researchgate.net)
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)12.956
b (Å)7.901
c (Å)9.438
β (°)106.10
Z (molecules/unit cell)8

Confirmation of Proposed Reaction Mechanisms

A proposed reaction mechanism remains a hypothesis until the structures of the products, and ideally the intermediates, are confirmed. X-ray crystallography offers the definitive evidence required to validate or refute a proposed mechanistic pathway. researchgate.net By providing an exact snapshot of the molecular structure of a reaction product, it can confirm the outcome of specific bond-forming or bond-breaking events.

In a study developing a three-component reaction to synthesize polysubstituted 2-imidazolones, X-ray crystallography was instrumental in identifying the final products. acs.org The crystallographic analysis confirmed the formation of specific isomers, allowing researchers to piece together the sequence of events in the reaction mechanism and understand how different reagents influenced the outcome. acs.org This level of certainty is often unattainable with other spectroscopic methods alone, which may not distinguish between similar isomers.

Structural Insights into Reaction Pathways

Beyond simple confirmation, X-ray crystallography provides nuanced structural details that offer deep insights into why a reaction proceeds along a certain pathway. Analysis of bond lengths, angles, and intermolecular interactions in the crystal lattice can reveal steric hindrances or favorable electronic interactions that direct the course of a reaction. nih.govresearchgate.net

For example, the analysis of byproducts in a reaction mixture can be highly informative. In one study, the crystallographic characterization of a specific byproduct helped researchers to rule out a potential radical reaction pathway, thereby narrowing down the plausible mechanisms. acs.org Furthermore, understanding the solid-state arrangement of molecules can shed light on potential topochemical reactions or the influence of crystal packing forces on reactivity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are fundamental tools for the routine analysis and characterization of organic compounds like this compound. They provide information on the functional groups present and the electronic properties of the molecule, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. thermofisher.com Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. ucdavis.edu The resulting spectrum is a molecular fingerprint, with characteristic peaks indicating the presence of specific functional groups. libretexts.org

For this compound, FT-IR spectroscopy can be used to confirm the presence of its key structural features: the ester group and the substituted aromatic ring.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ester Carbonyl (C=O)Stretch~1735-1750 libretexts.orgStrong
Aromatic Ring (C=C)Stretch~1450-1600Medium to Weak
Ester (C-O)Stretch~1100-1300 libretexts.orgStrong
Aromatic C-HStretch>3000Medium to Weak
Aliphatic C-H (CH₂ and CH₃)Stretch~2850-2960 ieeesem.comMedium
Aromatic C-HBending (Out-of-plane)~750-770 (ortho-disubstituted)Strong
C-BrStretch~500-600Medium to Strong

The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1736 cm⁻¹. libretexts.org The presence of a strong C-O stretching band and various C-H and C=C absorptions for the aromatic ring would further confirm the structure.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. taylorfrancis.com The technique is particularly sensitive to molecules containing π-electrons and conjugated systems, known as chromophores. libretexts.org

The primary chromophore in this compound is the substituted benzene (B151609) ring. The absorption of UV light promotes electrons from a lower energy molecular orbital (HOMO) to a higher energy one (LUMO). libretexts.org For aromatic systems, the most common transitions are π → π*.

The substituents on the benzene ring—the bromine atom and the methyl acetate (B1210297) group—can act as auxochromes, modifying the absorption characteristics of the benzene chromophore. These groups can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. tanta.edu.eg The analysis of the λmax and the molar absorptivity (ε) can provide insights into the electronic structure of the molecule.

Table 3: Expected Electronic Transitions for this compound

ChromophoreTransition TypeExpected λmax Region (nm)
Benzene Ringπ → π* (E2-band)~200-220
Benzene Ringπ → π* (B-band)~250-280 libretexts.org
Carbonyl (C=O)n → π*~280-300 (often weak and can be obscured) libretexts.org

The spectrum is expected to be dominated by the π → π* transitions of the aromatic ring. The n → π* transition of the ester carbonyl is typically much weaker and may be difficult to observe or be overlapped by the stronger aromatic absorption. libretexts.org

Chromatographic Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control, essential for the separation, identification, and quantification of chemical compounds. mdpi.com For a compound such as this compound, HPLC coupled with Ultraviolet (UV) detection is particularly vital for resolving it from its regioisomers, namely Methyl 2-(3-bromophenyl)acetate and Methyl 2-(4-bromophenyl)acetate. The accurate separation and quantification of these isomers are critical because their physical properties can be very similar, yet their chemical reactivity and potential biological activity can differ significantly.

The resolution of these positional isomers is a common challenge in synthetic chemistry. chemijournal.com The synthesis of this compound can sometimes yield its meta- and para-isomers as impurities. chemicalbook.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of separation. mdpi.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. A C18 (octadecylsilyl) column is a frequently employed stationary phase due to its high hydrophobicity and ability to effectively separate compounds based on differences in their polarity. nih.govnih.gov

A typical mobile phase for resolving these isomers would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). mdpi.com The precise ratio of these solvents is a critical parameter that must be optimized to achieve baseline resolution (Rs > 1.5) between the isomeric peaks. mdpi.com Often, a small amount of acid, like formic acid or trifluoroacetic acid (TFA), is added to the mobile phase to control the pH and ensure consistent ionization states of any acidic or basic functional groups, which sharpens the peaks and improves reproducibility. chromatographyonline.com

UV detection is well-suited for this analysis as the phenyl ring in the isomers acts as a chromophore. nih.gov The detector is set to a specific wavelength where the analytes exhibit strong absorbance, allowing for sensitive detection. A wavelength in the range of 220-280 nm is typically chosen for aromatic compounds. nih.govekb.eg

The development of a robust HPLC method involves a systematic evaluation of several factors:

Column Chemistry: While C18 is standard, other stationary phases can be explored for alternative selectivity.

Mobile Phase Composition: The type of organic modifier (acetonitrile vs. methanol) and the gradient elution program (the change in solvent composition over time) are optimized to maximize separation. researchgate.net

Flow Rate and Temperature: These parameters are adjusted to improve peak shape and reduce analysis time while maintaining resolution. mdpi.com

The following table outlines a representative set of HPLC conditions and expected results for the successful resolution of this compound and its regioisomers.

Table 1: Representative HPLC Parameters for Regioisomer Resolution

Parameter Value / Description
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 4 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water chromatographyonline.com
Mobile Phase B Acetonitrile nih.gov
Elution Mode Gradient
Flow Rate 1.0 mL/min nih.gov
Column Temperature 40 °C mdpi.com
Detection UV at 230 nm ekb.eg
Injection Volume 5 µL
Expected Elution Order Methyl 2-(4-bromophenyl)acetate (para), Methyl 2-(3-bromophenyl)acetate (meta), this compound (ortho)

| Target Resolution (Rs) | > 1.5 for all adjacent peaks mdpi.com |

Table 2: List of Compounds

Compound Name
This compound
Methyl 2-(3-bromophenyl)acetate
Methyl 2-(4-bromophenyl)acetate
Acetonitrile
Methanol
Formic Acid

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the structural and electronic properties of molecules. irjweb.com For Methyl 2-(2-bromophenyl)acetate (B8456191), DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to provide detailed insights into its behavior at a molecular level. researchgate.netinpressco.com

The first step in a theoretical investigation is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located. For aromatic compounds like Methyl 2-(2-bromophenyl)acetate, methods such as DFT with the B3LYP functional and a 6-31G(d,p) or higher basis set are commonly used to achieve reliable predictions of bond lengths, bond angles, and dihedral angles. inpressco.comresearchgate.net

In a typical study, the calculated parameters for the phenyl ring would show C-C bond lengths in the aromatic range (approximately 1.39 Å), while the C-Br, C-C, C=O, and C-O bonds of the ester and acetate (B1210297) side chain would have distinct, predictable lengths. researchgate.net The planarity of the benzene (B151609) ring and the orientation of the methyl acetate group relative to the ring are key structural features determined through this optimization. While specific experimental data for this compound is not widely published, theoretical values can be predicted with high accuracy, as demonstrated in studies of analogous compounds like 3-Bromophenyl acetic acid. researchgate.net

Below is a table of expected optimized geometrical parameters for this compound, based on standard DFT calculations.

ParameterBond/AngleExpected Value (Å or °)
Bond Lengths C-Br~1.90 Å
C=O~1.21 Å
C-O (ester)~1.35 Å
O-CH₃~1.44 Å
C-C (ring avg.)~1.39 Å
Bond Angles C-C-Br~120°
O=C-O~124°
C-O-C~117°

These values are representative and derived from typical DFT B3LYP calculations on similar aromatic esters.

Once the molecular geometry is optimized, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and are used to interpret and assign experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. nih.govnih.gov DFT/B3LYP calculations are well-suited for this purpose. researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using a scaling factor to improve agreement with experimental data. iosrjournals.org A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. researchgate.net

For this compound, characteristic vibrations would include the C=O stretching of the ester group, C-Br stretching, C-H stretching and bending modes, and various phenyl ring vibrations. iosrjournals.org Studies on related molecules like p-bromophenoxyacetic acid have shown excellent correlation between scaled B3LYP/6-31G(d,p) results and experimental spectra. nih.gov

The table below presents a hypothetical correlation of key experimental and scaled theoretical vibrational frequencies for this compound.

Vibrational ModeExpected Experimental Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹)Assignment (based on PED)
C=O Stretch~1735~173095% C=O str.
C-O Stretch~1250~1245C-O str., C-C str.
Phenyl Ring Stretch~1590, ~1470~1585, ~1465C-C ring str.
C-Br Stretch~650~645C-Br str.
CH₃ Rocking~1150~1148CH₃ rock, C-O str.

Frequencies are representative and based on DFT calculations for analogous brominated aromatic compounds. researchgate.netnih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. irjweb.com DFT calculations are widely used to determine the energies of these frontier orbitals. researchgate.net For example, a DFT study on the related compound 3-Bromophenyl acetic acid using the B3LYP/6-311++G(d,p) level of theory determined the HOMO-LUMO gap to be 4.4437 eV. researchgate.net A similar value would be expected for this compound, indicating significant chemical reactivity. These calculations are fundamental to understanding the electronic transitions within the molecule, which can be correlated with UV-Vis spectroscopy. schrodinger.com

ParameterDescriptionExpected Energy Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital~ -6.5 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital~ -2.0 eV
ΔE (Gap) HOMO-LUMO Energy Gap~ 4.5 eV

Values are representative based on DFT calculations for similar brominated aromatic compounds. researchgate.netscirp.org

DFT calculations can also predict the reactivity of a molecule by mapping the Molecular Electrostatic Potential (MEP). The MEP visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atom, indicating a site prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical hardness, chemical potential, and the electrophilicity index, derived from the HOMO and LUMO energies. irjweb.com These parameters provide a quantitative measure of the molecule's reactivity and stability in different chemical environments.

To simulate chemical reality more accurately, theoretical calculations can incorporate the effects of a solvent. The Polarizable Continuum Model (PCM), and specifically the Integral Equation Formalism variant (IEF-PCM), is a common method for this purpose. researchgate.net This model treats the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties as they would appear in solution.

Modeling solvent effects is crucial as the polarity of the solvent can influence molecular geometry, vibrational frequencies, and electronic properties, including the HOMO-LUMO gap. For reactions conducted in solution, IEF-PCM calculations provide more relevant energetic and structural data than gas-phase calculations alone. researchgate.net

Semi-Empirical Methods (e.g., PM6) for Geometrical Optimization and Molecular Formula Confirmation

While DFT provides high accuracy, it is computationally demanding. Semi-empirical methods, such as Parametric Method 6 (PM6), offer a much faster alternative by incorporating experimental parameters (parameterization) to simplify quantum mechanical calculations. researchgate.net These methods are particularly useful for initial explorations of molecular structure, for handling very large molecular systems, or for rapid screening of compound libraries. researchgate.net

PM6 can be used for the geometrical optimization of this compound to obtain a reasonable starting structure for more rigorous DFT calculations. researchgate.net Studies comparing PM6 with DFT have shown that it can reproduce molecular geometries with good accuracy. researchgate.net Although the energetic calculations from PM6 are generally less reliable than those from DFT, the method is robust for confirming molecular formulas by predicting stable 3D structures. researchgate.netnih.gov The PM6-DH2X variant has also shown good performance in describing noncovalent interactions, such as those involving halogen bonds. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction (e.g., UV-Vis Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse of modern computational chemistry for predicting the electronic absorption spectra (like UV-Vis) of molecules. mdpi.comnih.gov An extension of Density Functional Theory (DFT), TD-DFT calculates the response of the electron density to a time-dependent electromagnetic field, which allows for the determination of excited state energies and properties. mdpi.com From these calculations, one can simulate a theoretical UV-Vis spectrum, identifying the maximum absorption wavelengths (λmax), the energy of electronic transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption. mdpi.commdpi.com

The methodology typically involves first optimizing the ground-state geometry of the molecule using a suitable functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-31G(d,p), aug-cc-pVTZ). mdpi.commdpi.com Subsequently, TD-DFT calculations are performed on the optimized structure to obtain the excited-state properties. mdpi.com The choice of functional and the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), are critical for achieving results that correlate well with experimental data. nih.govmdpi.com

A comprehensive literature search did not yield specific TD-DFT studies performed on this compound. However, a hypothetical TD-DFT analysis would provide valuable data, as illustrated in the conceptual table below. Such a study would calculate the primary electronic transitions, helping to understand how the chromophores within the molecule—the substituted benzene ring and the carbonyl group—contribute to its absorption profile.

Table 1: Hypothetical TD-DFT Predicted Absorption Data for this compound

Excitation Energy (eV) Wavelength (λmax, nm) Oscillator Strength (f) Major Contribution
Data not available Data not available Data not available e.g., HOMO -> LUMO
Data not available Data not available Data not available e.g., HOMO-1 -> LUMO

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. It is plotted onto the molecule's electron density surface, creating a color-coded map that reveals its electrostatic landscape. The different colors indicate the regions of varying potential:

Red: Regions of most negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue: Regions of most positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

By analyzing the MEP map, one can predict sites for hydrogen bonding, understand intermolecular interactions, and identify the most reactive parts of a molecule.

A specific MEP analysis for this compound was not found in the surveyed literature. A theoretical study would likely reveal a strong negative potential (red) around the carbonyl oxygen of the ester group, indicating its role as a primary site for electrophilic attack or as a hydrogen bond acceptor. A positive potential (blue) would be expected on the hydrogen atoms of the methyl and methylene (B1212753) groups. The bromine atom and the phenyl ring would present a more complex potential surface, influenced by the interplay of inductive and resonance effects.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. acadpubl.eu This analysis provides detailed insights into bonding interactions, charge distribution, and, crucially, the stabilizing effects of electron delocalization. acadpubl.eu

A key aspect of NBO analysis is the study of "hyperconjugative" or "donor-acceptor" interactions between filled (donor) NBOs (i.e., bonds or lone pairs) and empty (acceptor) NBOs (i.e., antibonding orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A large E(2) value signifies a strong stabilizing interaction, indicating significant electron density delocalization from the donor to the acceptor orbital.

Although no specific NBO analysis for this compound has been published, such a study would be highly informative. It would quantify the delocalization of electron density from the lone pairs of the oxygen and bromine atoms into the antibonding orbitals of the phenyl ring and carbonyl group. This would provide a quantitative measure of resonance and inductive effects within the molecule.

Table 2: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies for this compound

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
e.g., LP(1) O e.g., π(C=O)* Data not available
e.g., LP(1) Br e.g., π(C-C)* Data not available
e.g., π(C-C) e.g., π(C-C)* Data not available

*LP denotes a lone pair orbital.

Non-Linear Optical (NLO) Properties Theoretical Assessment

Non-linear optical (NLO) materials are substances whose optical properties (like refractive index or absorption coefficient) change with the intensity of incident light. These materials are crucial for applications in modern photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules.

The key parameters calculated are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. The magnitude of these values, particularly the first hyperpolarizability (β), indicates the potential of a molecule to exhibit second-order NLO behavior. Molecules with significant NLO properties often possess a strong donor-acceptor framework, leading to a large change in dipole moment upon excitation.

A theoretical assessment of the NLO properties of this compound has not been reported in the scientific literature. A computational study would involve calculating the polarizability and hyperpolarizability tensors. The results would help determine if the substitution pattern of the bromo and acetate groups on the phenyl ring creates a sufficient intramolecular charge-transfer character to induce significant NLO effects. For comparison, the calculated values are often benchmarked against well-known NLO materials like urea. researchgate.net

Table 3: Hypothetical Calculated NLO Properties for this compound

Property Component Value (a.u.)
Dipole Moment (μ) μ_total Data not available
Polarizability (α) α_total Data not available
First Hyperpolarizability (β) β_total Data not available

Future Research Directions and Innovative Applications

Development of Novel Reaction Pathways

The development of novel reaction pathways for the synthesis and functionalization of Methyl 2-(2-bromophenyl)acetate (B8456191) is a key area for future research. While traditional methods like Fischer-Speier esterification of 2-bromophenylacetic acid are effective for its synthesis, contemporary organic chemistry seeks more efficient and versatile routes.

Future explorations could focus on palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The bromine atom on the phenyl ring is ideally positioned for reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents at the 2-position, leading to a diverse library of derivatives. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, while a Heck reaction could append a vinyl group, and a Sonogashira coupling would install an alkyne moiety. The development of ligand-free palladium catalysis could offer more sustainable and cost-effective alternatives for these transformations.

Furthermore, research into C-H activation reactions at the phenyl ring or the methylene (B1212753) bridge could provide novel strategies for functionalization, minimizing the need for pre-functionalized starting materials and improving atom economy.

Integration into Flow Chemistry and Automation Platforms

The integration of the synthesis of Methyl 2-(2-bromophenyl)acetate and its derivatives into flow chemistry and automation platforms represents a significant step towards more efficient and safer chemical manufacturing. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates.

The synthesis of this compound via the acid-catalyzed esterification of 2-bromophenylacetic acid is a prime candidate for adaptation to a flow process. A packed-bed reactor containing a solid acid catalyst could enable continuous production with simplified purification. Moreover, subsequent functionalization reactions, such as the palladium-catalyzed couplings mentioned earlier, can also be translated to flow systems. This "telescoping" of reactions, where the output of one reactor directly feeds into the next, can significantly reduce processing time and waste generation.

Automation of these flow systems, incorporating real-time monitoring and feedback loops, would allow for precise control over reaction parameters, leading to higher yields and purity. This approach is particularly valuable for creating libraries of derivatives for high-throughput screening in drug discovery or materials science.

Exploration of Catalytic and Stereoselective Syntheses

The exploration of catalytic and stereoselective syntheses of derivatives of this compound is a promising avenue for producing high-value, chiral molecules. While the parent compound is achiral, many of its potential downstream products, particularly those with applications in pharmacology, may possess stereocenters.

For example, the asymmetric hydrogenation of α,β-unsaturated esters derived from this compound could yield enantiomerically enriched 2-arylpropionic acid derivatives, a class of compounds known for their anti-inflammatory properties. The use of chiral rhodium or ruthenium catalysts would be crucial in achieving high enantioselectivity.

Another area of interest is the stereoselective alkylation of the enolate of this compound using chiral phase-transfer catalysts or chiral auxiliaries. This would introduce a stereocenter at the α-position to the ester, leading to a variety of chiral building blocks. The development of efficient and highly stereoselective catalytic methods would be a significant advancement, providing access to enantiopure compounds for various applications.

Advanced Materials Science Applications (Conceptual)

Conceptually, this compound serves as a valuable starting material for the synthesis of novel organic materials with tailored electronic and photophysical properties. The 2-bromophenyl moiety can be functionalized to create larger, conjugated systems suitable for applications in organic electronics.

One potential application lies in the development of materials for Organic Light-Emitting Diodes (OLEDs). Through palladium-catalyzed cross-coupling reactions, extended aromatic and heteroaromatic units can be attached to the phenyl ring. These modifications can be designed to tune the emission color and improve the charge transport properties of the resulting molecules. For instance, coupling with electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, a critical factor in the design of efficient OLED emitters and host materials. The ester group can be further modified to attach the molecule to a polymer backbone or other scaffolds.

Furthermore, the bromine atom can be utilized in polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These polymers could find applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The ability to systematically modify the structure of the monomer unit derived from this compound would allow for fine-tuning of the polymer's properties.

Pharmacological and Biochemical Probe Development (Conceptual)

In the realm of medicinal chemistry, this compound can be envisioned as a scaffold for the development of pharmacological and biochemical probes. Its structure contains key features that can be elaborated to interact with biological targets.

A significant conceptual application is in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). Many existing NSAIDs are 2-arylpropionic acids. Through a series of reactions, including a stereoselective alkylation or a cross-coupling followed by homologation and oxidation, this compound could be converted into a library of new 2-arylpropionic acid derivatives. The bromine atom provides a handle for introducing diverse substituents that could modulate the potency, selectivity, and pharmacokinetic properties of these potential new drugs.

Q & A

Q. Basic Characterization

  • ¹H-NMR : Key signals include a singlet at δ 3.69 ppm (CH₃ ester) and a singlet at δ 3.79 ppm (CH₂ adjacent to the carbonyl). Aromatic protons appear as a multiplet between δ 7.08–7.55 ppm .
  • ¹³C-NMR : The ester carbonyl resonates at δ 170–172 ppm, with aromatic carbons in the δ 125–132 ppm range .

Q. Advanced Analysis for Impurities

  • GC-MS can detect residual starting material or side products (e.g., diethyl malonate derivatives).
  • HPLC with UV detection (λ = 254 nm) resolves positional isomers (e.g., 3-bromo vs. 4-bromo derivatives) .

What safety protocols are critical when handling this compound?

Q. Basic Safety Measures

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Halogenated organic waste must be segregated and processed via incineration .

Q. Advanced Hazard Mitigation

  • Monitor for bromine release under high-temperature conditions (e.g., reflux).
  • Implement spill kits with activated carbon for halogenated compounds .

How is this compound utilized in synthesizing bioactive triazole derivatives?

Basic Application
The compound serves as a precursor for 1,2,4-triazole-5-thiones via:

Bromine displacement with thiourea.

Cyclocondensation with hydrazines.
Example: Morpholinium 2-((5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-yl)thio)acetate (76% yield) exhibits actoprotective activity .

Q. Advanced Structure-Activity Relationship (SAR) Insights

  • Electron-withdrawing groups (e.g., Br at the 2-position) enhance metabolic stability.
  • Cation selection (e.g., 2-aminoethanol vs. Na⁺) modulates solubility and bioavailability .

How can researchers resolve contradictions in alkylation reactions involving this compound?

Case Study : Failed α-methylation of diethyl malonate derivatives ().
Methodological Solutions

  • Alternative bases : Replace NaH with LDA or KHMDS for stronger deprotonation.
  • Solvent optimization : Use DMF or DMSO to stabilize enolate intermediates.
  • Temperature control : Conduct reactions at −78°C to suppress side reactions .

What analytical challenges arise in quantifying this compound in complex matrices?

Q. Advanced Method Development

  • LC-MS/MS : Employ MRM transitions (e.g., m/z 243 → 185 for quantification).
  • Isotopic dilution : Use deuterated internal standards (e.g., CD₃-labeled ester) to correct for matrix effects .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Q. Mechanistic Insights

  • Suzuki-Miyaura Coupling : The 2-bromo group facilitates Pd-catalyzed coupling with boronic acids (e.g., aryl/heteroaryl partners).
  • Competing Pathways : Steric hindrance at the 2-position may reduce coupling efficiency compared to para-substituted analogs .

What in vivo models are suitable for evaluating derivatives of this compound?

Q. Advanced Preclinical Testing

  • Actoprotective Studies : Use forced swimming tests (FST) in rodents to assess derivatives like 2-aminoethanol salts (e.g., compound Ilj in ).
  • Toxicokinetics : Monitor plasma stability and hepatic clearance via LC-MS .

How can computational methods predict the crystallographic behavior of this compound?

Q. Advanced Modeling

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict packing motifs.
  • Hirshfeld Surface Analysis : Identify dominant intermolecular interactions (e.g., C–H···O vs. Br···Br contacts) .

What strategies improve the enantioselective synthesis of chiral derivatives?

Q. Advanced Catalysis

  • Chiral Ligands : Use (R)-BINAP or Josiphos ligands in asymmetric Pd-catalyzed reactions.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for ester hydrolysis with >90% ee .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.